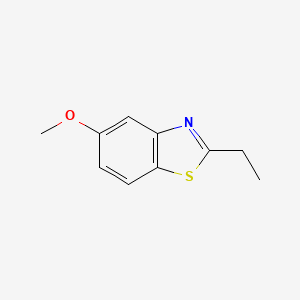

2-Ethyl-5-methoxy-1,3-benzothiazole

説明

2-Ethyl-5-methoxy-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the benzothiazole ring system contributes to its unique chemical properties and reactivity.

特性

分子式 |

C10H11NOS |

|---|---|

分子量 |

193.27 g/mol |

IUPAC名 |

2-ethyl-5-methoxy-1,3-benzothiazole |

InChI |

InChI=1S/C10H11NOS/c1-3-10-11-8-6-7(12-2)4-5-9(8)13-10/h4-6H,3H2,1-2H3 |

InChIキー |

PZJIZQKAYXZMDZ-UHFFFAOYSA-N |

正規SMILES |

CCC1=NC2=C(S1)C=CC(=C2)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methoxy-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminothiophenol with ethyl 2-bromoacetate, followed by cyclization to form the benzothiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of benzothiazoles often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

化学反応の分析

Types of Reactions

2-Ethyl-5-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzothiazole ring .

科学的研究の応用

2-Ethyl-5-methoxy-1,3-benzothiazole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

Medicine: Benzothiazole derivatives, including 2-Ethyl-5-methoxy-1,3-benzothiazole, are being investigated for their potential as anticancer agents due to their ability to inhibit various enzymes and pathways involved in cancer cell proliferation.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .

作用機序

The mechanism of action of 2-Ethyl-5-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication. In cancer research, benzothiazole derivatives are known to inhibit various kinases and enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth .

類似化合物との比較

Similar Compounds

- 5-Methoxy-2-methyl-1,3-benzothiazole

- 2-Methyl-5-nitro-1,3-benzothiazole

- 2-Phenyl-5-methoxy-1,3-benzothiazole

Uniqueness

2-Ethyl-5-methoxy-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position and the methoxy group at the 5-position enhances its lipophilicity and may influence its interaction with biological targets compared to other benzothiazole derivatives .

生物活性

2-Ethyl-5-methoxy-1,3-benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on recent research findings, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of 2-ethyl-5-methoxy-1,3-benzothiazole typically involves the reaction of 2-amino-5-methoxybenzothiazole with ethyl halides under specific conditions to yield the desired product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for characterization.

Antibacterial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antibacterial properties. For instance, various methoxy-substituted benzothiazoles were synthesized and tested against Escherichia coli . Among these derivatives, certain compounds showed potent activity at concentrations of 50 µg/mL and 100 µg/mL, outperforming standard antibiotics like streptomycin .

Table 1: Antibacterial Activity of Benzothiazole Derivatives

| Compound | Concentration (µg/mL) | Activity Against E. coli |

|---|---|---|

| K-03 | 50 | Significant |

| K-03 | 100 | Highly Significant |

| Standard (Streptomycin) | - | Reference |

Antifungal Activity

Benzothiazole derivatives have also been evaluated for antifungal activity. In a study focusing on various fungal strains, certain compounds exhibited promising results, indicating their potential use in treating fungal infections .

Anticancer Activity

The anticancer potential of 2-ethyl-5-methoxy-1,3-benzothiazole has been explored in several studies. For instance, compounds derived from benzothiazoles have shown cytotoxic effects against various cancer cell lines such as HepG2 and MCF-7. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .

Table 2: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 10 | Induction of apoptosis |

| Compound B | MCF-7 | 15 | Cell cycle arrest |

| Compound C | A375 | 20 | Inhibition of proliferation |

Case Studies

- Antibacterial Efficacy : A study synthesized several methoxy-substituted benzothiazoles and evaluated their activity against E. coli . The compound K-03 was identified as particularly effective, suggesting that modifications at specific positions could enhance antibacterial properties .

- Anticancer Research : Another investigation focused on the synthesis of triazoles derived from benzothiazoles showed enhanced potency against Gram-positive and Gram-negative bacteria with MIC values significantly lower than standard treatments . This highlights the versatility of benzothiazole derivatives in addressing multidrug-resistant bacterial strains.

Q & A

Basic: What are the common synthetic routes for preparing 2-Ethyl-5-methoxy-1,3-benzothiazole, and how are reaction conditions optimized?

Answer:

A widely used method involves condensation reactions between substituted thiols and aldehydes. For example, 2-amino-4-chlorobenzenethiol and 2-hydroxy-5-methoxybenzaldehyde are refluxed in N,N-dimethylformamide (DMF) with sodium metabisulfite as a catalyst. Reaction progress is monitored via thin-layer chromatography (TLC) , and the product is isolated via crystallization (e.g., ethanol yields 80.8% pure crystals) . Optimization includes adjusting reflux duration (typically 2–4 hours) and solvent polarity to enhance yield and purity. Alternative routes may employ microwave-assisted synthesis to reduce reaction time .

Basic: How is the purity and structural identity of synthesized 2-Ethyl-5-methoxy-1,3-benzothiazole confirmed?

Answer:

Purity is assessed via melting point analysis and TLC , while structural confirmation relies on:

- 1H/13C NMR spectroscopy : Peaks for methoxy (-OCH3), ethyl (-CH2CH3), and aromatic protons are characteristic.

- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths (e.g., C–S: 1.76 Å) and dihedral angles (e.g., 1.23° between benzothiazole and phenol rings) .

- Elemental analysis : Matches calculated vs. experimental C/H/N/S content (e.g., ±0.3% deviation) .

Advanced: What crystallographic techniques are used to determine the molecular conformation of 2-Ethyl-5-methoxy-1,3-benzothiazole derivatives?

Answer:

SC-XRD at 273 K resolves molecular geometry with high precision (R-factor: 0.026). Key parameters include:

| Parameter | Value | Significance |

|---|---|---|

| Dihedral angle | 1.23° | Planarity of aromatic systems |

| C–H···O bond distance | 2.42 Å | Stabilizes crystal packing |

| π-π interactions | 3.74 Å (centroid distances) | Enhances lattice stability |

| Hydrogen bonding networks (e.g., C5–H5A···O2) and Hirshfeld surface analysis further elucidate supramolecular interactions . |

Advanced: How do substituents on the benzothiazole ring influence its biological activity?

Answer:

Substituents modulate bioactivity through electronic and steric effects :

- Electron-withdrawing groups (e.g., Cl) : Enhance antimicrobial activity by increasing electrophilicity .

- Methoxy groups : Improve solubility and binding affinity to enzyme active sites (e.g., kinase inhibitors) .

- Ethyl groups : Alter lipophilicity, impacting membrane permeability in anticancer studies .

Structure-activity relationship (SAR) studies use molecular docking (e.g., AutoDock Vina) to predict binding poses with targets like β-lactamases .

Methodological: What are the best practices for analyzing π-π interactions in benzothiazole derivatives using X-ray crystallography?

Answer:

- Centroid distance measurement : π-π interactions are quantified by distances between aromatic ring centroids (e.g., 3.7365 Å for C1–C6 and C8–C13 rings) .

- Angle analysis : Parallel-displaced or T-shaped orientations are identified via dihedral angles.

- Hirshfeld surface plots : Visualize contact contributions (e.g., >10% from π-π interactions) .

Combine with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to estimate interaction energies .

Basic: What spectroscopic methods are employed to characterize benzothiazole derivatives?

Answer:

- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C–O–C at ~1250 cm⁻¹) .

- LC-MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 235.2) and fragmentation patterns .

- UV-Vis : Detects conjugation effects (λmax ~270–310 nm for benzothiazole π→π* transitions) .

Advanced: How are computational methods integrated into the study of benzothiazole reactivity?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C2 position) .

- Molecular Dynamics (MD) : Simulates solvation effects in DMF/water mixtures to optimize reaction conditions .

- Docking simulations : Screen derivatives against protein databases (e.g., PDB ID: 1T4G) for antiviral potential .

Methodological: How to resolve contradictions in biological activity data for benzothiazole analogs?

Answer:

- Dose-response curves : Differentiate true activity from assay artifacts (e.g., IC50 variability due to solvent effects) .

- Crystallographic validation : Compare ligand-bound vs. unbound protein structures to confirm binding modes .

- Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial assays in J. Med. Chem.) to identify consensus trends .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。